molecular formula C15H18N6O4 B13137011 N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 62878-05-1

N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid

Katalognummer: B13137011
CAS-Nummer: 62878-05-1
Molekulargewicht: 346.34 g/mol
InChI-Schlüssel: RHVAYDSSRMCXEW-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound with a unique structure that includes a triazine ring, methylamino, and phenylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The methylamino and phenylamino groups are then introduced through substitution reactions, followed by the attachment of the pentanedioic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-((4-(Amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid: Similar structure but lacks the methylamino group.

    (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)butanedioicacid: Similar structure but with a shorter carbon chain.

Uniqueness

(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to its specific combination of functional groups and the presence of the pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

62878-05-1

Molekularformel

C15H18N6O4

Molekulargewicht

346.34 g/mol

IUPAC-Name

(2S)-2-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid

InChI

InChI=1S/C15H18N6O4/c1-16-13-19-14(17-9-5-3-2-4-6-9)21-15(20-13)18-10(12(24)25)7-8-11(22)23/h2-6,10H,7-8H2,1H3,(H,22,23)(H,24,25)(H3,16,17,18,19,20,21)/t10-/m0/s1

InChI-Schlüssel

RHVAYDSSRMCXEW-JTQLQIEISA-N

Isomerische SMILES

CNC1=NC(=NC(=N1)N[C@@H](CCC(=O)O)C(=O)O)NC2=CC=CC=C2

Kanonische SMILES

CNC1=NC(=NC(=N1)NC(CCC(=O)O)C(=O)O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.